Butane, 1-(methylsulfinyl)-

Description

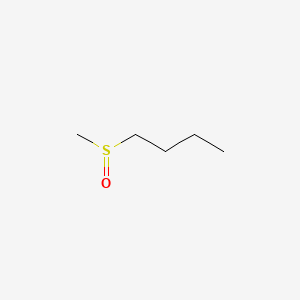

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfinylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-3-4-5-7(2)6/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKGDTBMWSPKDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336416 | |

| Record name | Butane, 1-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2976-98-9 | |

| Record name | Butane, 1-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthesis of 1 Isothiocyanato 4 Methylsulfinyl Butane

Distribution and Variability in Brassica Species and Other Cruciferous Vegetables

1-Isothiocyanato-4-(methylsulfinyl)butane, in the form of its precursor glucoraphanin (B191350), is found in a variety of cruciferous vegetables from the Brassica genus. nih.gov Notable sources include broccoli, Brussels sprouts, cabbage, cauliflower, kale, and bok choy. wikipedia.orgtaylorandfrancis.com The concentration of glucoraphanin, and consequently the potential yield of sulforaphane (B1684495), varies significantly depending on the specific species, cultivar, and even the part of the plant. nih.govresearchgate.net

Broccoli sprouts are particularly renowned for having the highest concentrations of glucoraphanin, containing 10 to 100 times more than mature broccoli plants. nih.govnih.gov Within a single mature broccoli plant, the inflorescences (florets) typically contain higher concentrations than the stems. nih.gov For instance, one study found that sulforaphane concentration in broccoli inflorescences was as high as 499 µg/g dry weight, compared to 214 µg/g in the stems. nih.gov Similarly, purple cabbage varieties tend to have significantly higher levels than green cabbage. nih.gov

Table 1: Distribution of Sulforaphane in Various Cruciferous Vegetables This interactive table provides data on the typical concentrations of sulforaphane found in different cruciferous vegetables, based on scientific research. Note that values can vary significantly based on cultivar, growing conditions, and preparation methods.

| Vegetable | Plant Part | Sulforaphane Concentration (µg/g dry weight) |

| Broccoli | Inflorescences | up to 499 |

| Broccoli | Stems | ~214 |

| Broccoli Sprouts | Sprouts | 10-100x higher than mature plants |

| Cabbage (Purple) | Leaves | ~102 |

| Cabbage (Green) | Leaves | ~8 |

| Cauliflower | Edible parts | Present |

| Brussels Sprouts | Edible parts | Present |

| Kale | Edible parts | Present |

Enzymatic Hydrolysis of Glucoraphanin by Myrosinase: A Key Biosynthetic Pathway

The formation of 1-isothiocyanato-4-(methylsulfinyl)butane is a classic example of a plant defense mechanism. In healthy, undamaged plant cells, the precursor glucoraphanin is physically separated from the enzyme myrosinase (a type of β-thioglucosidase). tandfonline.comresearchgate.netresearchgate.net Glucoraphanin is typically stored in the cell's vacuole, while myrosinase is located in separate cells known as myrosin cells. researchgate.netnih.gov

When the plant tissue is damaged—for example, by chewing, chopping, or insect attack—the cellular compartments are ruptured, allowing glucoraphanin and myrosinase to mix. tandfonline.comwikipedia.orgresearchgate.net Myrosinase then catalyzes the hydrolysis of the thioglucoside bond in glucoraphanin. tandfonline.com This reaction releases a molecule of glucose and an unstable intermediate, thiohydroximate-O-sulfonate. tandfonline.com This intermediate then spontaneously undergoes a chemical rearrangement (the Lossen rearrangement) to form the biologically active isothiocyanate, 1-isothiocyanato-4-(methylsulfinyl)butane. tandfonline.com This entire process is very rapid, ensuring that the defensive compound is produced immediately upon injury to the plant. nih.gov

Factors Influencing Natural Formation and Yields of 1-Isothiocyanato-4-(methylsulfinyl)butane in Plant Matrices

The final yield of 1-isothiocyanato-4-(methylsulfinyl)butane from a plant is not solely dependent on the initial amount of its precursor, glucoraphanin. Several factors related to both the plant itself and the conditions of hydrolysis can significantly influence the efficiency of this conversion. researchgate.net

Pre-harvest Factors:

Genotype and Species: As previously mentioned, the genetic makeup of the plant is a primary determinant of glucoraphanin content. researchgate.net

Light: Exposure to light is crucial for achieving higher glucoraphanin concentrations. Broccoli sprouts grown with light exposure have been shown to have significantly higher levels of glucosinolates compared to those grown in the dark. nih.gov

Nutrition: The availability of nutrients, particularly sulfur and nitrogen, in the growing medium can impact the synthesis of sulfur-containing compounds like glucosinolates. nih.gov

Post-harvest and Hydrolysis Conditions:

Temperature: Temperature plays a critical role in the enzymatic conversion process. While the reaction occurs at various temperatures, heating can have a dual effect. High temperatures, such as those used in boiling, can inactivate the myrosinase enzyme, thereby preventing the formation of sulforaphane. nih.govoregonstate.edu

pH: The pH of the reaction environment influences the final product of glucoraphanin hydrolysis. tandfonline.com A neutral pH (around 7) is generally favorable for the formation of 1-isothiocyanato-4-(methylsulfinyl)butane. tandfonline.comcnif.cn Under more acidic conditions (pH below 5), the unstable intermediate is more likely to form sulforaphane nitrile, a related but different compound. tandfonline.com

Presence of Co-factors: The presence of certain proteins can direct the hydrolysis pathway. A specific thermolabile protein, the epithiospecifier protein (ESP), can promote the formation of sulforaphane nitrile at the expense of 1-isothiocyanato-4-(methylsulfinyl)butane. frontiersin.orgnih.gov The activity of ESP is also influenced by temperature and the presence of ferrous ions (Fe2+). frontiersin.org

Table 2: Factors Affecting the Yield of 1-Isothiocyanato-4-(methylsulfinyl)butane This interactive table summarizes key factors that influence the formation of sulforaphane from its precursor in plant matrices.

| Factor | Optimal Condition for Sulforaphane Yield | Effect of Sub-optimal Condition |

| Temperature | Moderate temperatures during hydrolysis | High heat (e.g., boiling) inactivates myrosinase, preventing formation. nih.govoregonstate.edu |

| pH | Neutral (pH ~7) | Acidic pH (<5) favors the formation of sulforaphane nitrile. tandfonline.comcnif.cn |

| Light (Pre-harvest) | Grown in light | Sprouts grown in darkness have lower glucosinolate content. nih.gov |

| Epithiospecifier Protein (ESP) | Low activity or absence | Presence of active ESP promotes nitrile formation over isothiocyanate. frontiersin.orgnih.gov |

Synthetic Methodologies and Chemical Derivatization of 1 Isothiocyanato 4 Methylsulfinyl Butane

Historical and Modern Synthetic Routes for 1-Isothiocyanato-4-(methylsulfinyl)butane

1-Isothiocyanato-4-(methylsulfinyl)butane, commonly known as sulforaphane (B1684495), was first synthesized by Schmid and Karrer in 1948. nih.govingentaconnect.comresearchgate.net This initial synthesis utilized a phthalimide (B116566) route. ingentaconnect.comresearchgate.net Following the discovery of its biological significance in 1992, interest in its chemical synthesis surged, leading to the development of numerous alternative routes over the past two decades. ingentaconnect.comresearchgate.net

Modern synthetic strategies often focus on efficiency, yield, and environmentally friendly processes. One notable method starts from 1,4-dihalobutane or 1-bromo-4-chlorobutane, which is reacted with sodium methanethiolate (B1210775) to form 1-bromo-4-(methylthio)butane. This intermediate is then converted to 1-isothiocyanato-4-(methylthio)butane (erucin) and subsequently oxidized to produce racemic sulforaphane. Another approach involves the reaction of primary amines with carbon disulfide and di-tert-butyl dicarbonate (B1257347) to form the isothiocyanate. google.com

A particularly efficient and eco-friendly modern approach starts from thiolane, a byproduct of petroleum refining. ingentaconnect.comresearchgate.net This multi-step process involves:

Sonication of thiolane with methyl iodide and subsequent anionic metathesis to produce S-methylthiolanium tetrafluoroborate. ingentaconnect.comresearchgate.net

Nucleophilic ring-opening of the S-methylthiolanium salt with sodium azide (B81097) to yield 1-azido-4-(methylthio)butane. ingentaconnect.com

A Staudinger reaction using triphenylphosphine, followed by an aza-Wittig type condensation with carbon disulfide, converts the azide to the isothiocyanate group, forming Erucin. ingentaconnect.comcsic.es

Finally, a metal-free oxidation using hydrogen peroxide in glacial acetic acid yields racemic sulforaphane. ingentaconnect.comresearchgate.net

Asymmetric Synthesis and Enantiomeric Resolution of 1-Isothiocyanato-4-(methylsulfinyl)butane Enantiomers

The chirality of 1-isothiocyanato-4-(methylsulfinyl)butane arises from the stereogenic sulfur atom of the sulfoxide (B87167) group, leading to (R) and (S) enantiomers. researchgate.netnih.gov The naturally occurring form is the (R)-enantiomer, which is generally considered the more biologically active of the two. researchgate.netnih.govnih.gov This has driven the development of methods for asymmetric synthesis and enantiomeric resolution.

A convergent and high-yielding approach for the asymmetric synthesis of both enantiomers has been developed. csic.esacs.org A key step in this methodology is the diastereoselective synthesis of sulfinate esters using a chiral auxiliary, such as diacetone-D-glucose (DAG). csic.esus.es The reaction of a sulfinyl chloride with DAG can be directed to selectively produce either the (R)- or (S)-sulfinate ester by choosing the appropriate base catalyst. csic.es These diastereomerically pure sulfinate esters can then be separated by column chromatography. csic.es Subsequent reaction with a Grignard reagent proceeds with inversion of configuration at the sulfur atom, allowing for the synthesis of enantiomerically pure sulforaphane analogues. csic.es

Another strategy for obtaining enantiopure sulforaphane involves enzymatic resolution. The fungus Helminthosporium species has been shown to oxidize 1-isothiocyanato-4-(methylthio)butane to produce (R)-1-isothiocyanato-4-(methylsulfinyl)butane. lookchem.com

For the separation and analysis of enantiomers, high-performance liquid chromatography (HPLC) is a principal technique. researchgate.netnih.gov Direct resolution can be achieved using chiral stationary phases (CSPs), such as those based on immobilized amylose (B160209) tris-[(S)-α-methylbenzylcarbamate] or other amylose derivatives. nih.govnih.govconsensus.app These methods allow for the complete separation of (R)- and (S)-sulforaphane under various conditions, including normal-phase, polar organic, and aqueous mobile phases. nih.gov An alternative HPLC method involves derivatization of the racemic sulforaphane with a chiral agent like (S)-leucine, forming diastereoisomers that can be separated on a standard reversed-phase column. researchgate.net

| Method | Principle | Key Reagents/Components | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Synthesis | Use of a chiral auxiliary to direct stereoselective formation of one enantiomer. | Diacetone-D-glucose (DAG), sulfinyl chloride, Grignard reagents. | Enantiomerically pure (R)- or (S)-sulforaphane. | csic.es |

| Direct HPLC Resolution | Chromatographic separation on a chiral column. | Immobilized amylose-based chiral stationary phases (e.g., CHIRALPAK IH-3). | Separation and quantification of (R)- and (S)-enantiomers. | nih.govnih.gov |

| Indirect HPLC Resolution | Derivatization with a chiral molecule to form diastereomers, followed by separation on an achiral column. | (S)-leucine, reversed-phase HPLC column. | Resolution of derivatized enantiomers. | researchgate.net |

| Biocatalytic Oxidation | Enzymatic oxidation of a prochiral precursor. | Fungus Helminthosporium sp., 1-isothiocyanato-4-(methylthio)butane. | (R)-sulforaphane. | lookchem.com |

Design and Synthesis of 1-Isothiocyanato-4-(methylsulfinyl)butane Analogues and Homologues

The design and synthesis of analogues and homologues of 1-isothiocyanato-4-(methylsulfinyl)butane have been a major focus of research to explore structure-activity relationships. nih.govacs.org Modifications have targeted several key structural features: the length of the alkyl chain separating the functional groups, the oxidation state of the sulfur atom, and the nature of the substituent on the sulfur atom. nih.govus.es

Researchers have synthesized a wide array of bifunctional isothiocyanates. nih.govacs.org Studies have shown that the separation of the isothiocyanate group from a second functional group (like a sulfoxide, sulfone, or acetyl group) by a chain of three or four carbon atoms is often optimal for high potency. nih.govacs.org

Homologues: A series of homologues with varying alkyl chain lengths (from two to six carbons) between the isothiocyanate and the sulfinyl group have been synthesized. nih.govus.es An enantiodivergent approach has been used to create both enantiomers of these homologues, revealing that the length of the alkyl chain is a critical determinant of biological activity. csic.esus.es

Sulfur Oxidation State Analogues: Analogues where the sulfinyl group (sulfoxide) is replaced by a sulfide (B99878) (e.g., Erucin), a sulfonyl group (sulfone), or other functionalities have been prepared. nih.govgoogle.com For instance, the oxidation of sulforaphane with agents like m-chloroperoxybenzoic acid (MCPBA) yields the corresponding sulfone, 1-isothiocyanato-4-(methylsulfonyl)butane. google.com

Sulfur Substituent Analogues: The methyl group on the sulfinyl sulfur has been replaced with other alkyl groups (e.g., ethyl, butyl, pentyl) and even fluorine-containing substituents. acs.orgus.esresearchgate.net A convergent asymmetric synthesis has been developed to produce enantiopure analogues with various substituents at the sulfinyl sulfur. acs.org It was found that replacing the methyl group with a butyl group can maintain activity, but a larger pentyl group leads to a decrease. csic.es

Conformationally Restricted Analogues: To probe the importance of molecular conformation, rigid bicyclic analogues have been synthesized. nih.govacs.org For example, (+/-)-exo-2-acetyl-6-isothiocyanatonorbornane was found to be a very potent inducer of detoxication enzymes, comparable in potency to sulforaphane, and potentially more metabolically stable. nih.govacs.org

| Analogue Name/Type | Structural Modification | Synthesis Highlight | Reference |

|---|---|---|---|

| Sulforaphane Sulfone | Oxidation of sulfoxide (-SO-) to sulfone (-SO2-). | Oxidation of sulforaphane with MCPBA. | google.com |

| Erucin | Reduction of sulfoxide (-SO-) to sulfide (-S-). | Intermediate in several sulforaphane syntheses. | ingentaconnect.com |

| Alkyl Homologues | Varying length of the carbon chain (n=2-6) between functional groups. | Enantiodivergent synthesis using a chiral auxiliary. | csic.esus.es |

| Sulfur-Substituted Analogues | Replacement of the methyl group on the sulfur with other alkyls (ethyl, butyl, etc.). | Asymmetric synthesis via diastereoselective sulfinate esters. | csic.esacs.org |

| Bicyclic Keto-isothiocyanates | Incorporation of the functional groups into a rigid norbornane (B1196662) framework. | Multi-step synthesis from norbornene derivatives. | nih.govacs.org |

| Fluorine-Containing Analogues | Replacement of the methyl group with organofluorine substituents. | Multi-step synthesis from precursor with trifluoromethyl group. | researchgate.net |

Chemical Derivatization Strategies for Structural Modification and Functional Exploration in Organic Synthesis

The isothiocyanate group (–N=C=S) is a reactive electrophilic moiety that serves as a versatile handle for chemical derivatization. nih.gov This reactivity is central to both its biological mechanism and its use in synthetic chemistry. nih.govpnas.org

A primary derivatization strategy involves the reaction of the isothiocyanate with nucleophiles. nih.gov

Reaction with Amines: Isothiocyanates react readily with primary and secondary amines in an irreversible reaction to form substituted thioureas. nih.govgoogle.com This reaction is used to synthesize various thiourea (B124793) derivatives of sulforaphane, such as N-(4-(methylsulfinyl)butyl)morpholine-4-carbothioamide, by reacting sulforaphane with morpholine. google.com

Reaction with Thiols: The reaction with thiols, such as the cysteine residues in proteins or glutathione (B108866), is often reversible and pH-sensitive, leading to the formation of dithiocarbamates. nih.govpnas.org This reaction is fundamental to its proposed biological mechanism involving the modification of Keap1. pnas.orgacs.org In synthesis, this reactivity can be used to create thiol adducts. The reaction with N-acetyl-L-cysteine is used to synthesize mercapturic acid derivatives for metabolic studies and as analytical standards. researchgate.net

Another strategy involves modifying the sulfoxide group. As mentioned previously, the sulfoxide can be oxidized to a sulfone or reduced to a sulfide, creating analogues with different electronic properties and stabilities. nih.govingentaconnect.comgoogle.com

More advanced derivatization has led to the creation of bifunctional analogues designed to enhance stability or biological targeting. For instance, the reactive isothiocyanate group has been replaced with a sulfoxythiocarbamate group. pnas.org This was done to create analogues that also target cysteine residues but form more stable thiocarbamate adducts, which aids in studying cellular protein targets. pnas.org Additionally, structural modifications at the isothiocyanate group to form dithiocarbamate (B8719985) and thiourea moieties have been explored to enhance stability and half-life while retaining therapeutic efficacy. nih.gov These derivatives are synthesized to improve properties like resistance to degradation in solvents and to fine-tune biological activity. nih.gov

Finally, the isothiocyanate functional group itself is a valuable synthon in organic chemistry, serving as a substrate for the synthesis of various heterocyclic compounds. nih.gov

Mechanistic Investigations of 1 Isothiocyanato 4 Methylsulfinyl Butane Biological Interactions

Molecular Targets and Covalent Binding Mechanisms of the Isothiocyanate Group

The biological activity of 1-isothiocyanato-4-(methylsulfinyl)butane is intrinsically linked to the high reactivity of its isothiocyanate (-N=C=S) functional group. mdpi.com This electrophilic group readily interacts with nucleophilic moieties within the cell, most notably the sulfhydryl (thiol) groups of cysteine residues in proteins. mdpi.comoncotarget.com This interaction results in the formation of a dithiocarbamate (B8719985) adduct, a form of covalent binding that can alter the structure and function of the target protein.

One of the most critical molecular targets is the Kelch-like ECH-associated protein 1 (Keap1). oncotarget.com Keap1 is a cysteine-rich protein that acts as a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.comoncotarget.com By covalently modifying specific cysteine residues on Keap1, 1-isothiocyanato-4-(methylsulfinyl)butane disrupts the Keap1-Nrf2 complex, leading to the stabilization and activation of Nrf2. nih.govfoundmyfitness.comresearchgate.net This is a primary mechanism by which it exerts its cytoprotective effects.

Beyond Keap1, the isothiocyanate group can form covalent bonds with other proteins, influencing a range of cellular processes. This non-specific reactivity with protein thiols contributes to the compound's pleiotropic effects, impacting various signaling pathways simultaneously. mdpi.com

Modulation of Intracellular Signaling Pathways by 1-Isothiocyanato-4-(methylsulfinyl)butane

The interaction of 1-isothiocyanato-4-(methylsulfinyl)butane with its molecular targets initiates a cascade of events that modulate several key intracellular signaling pathways.

Activation of Cytoprotective Transcription Factors (e.g., Nrf2/ARE Pathway)

1-isothiocyanato-4-(methylsulfinyl)butane is a potent activator of the Nrf2/Antioxidant Response Element (ARE) pathway, a master regulator of the cellular antioxidant and detoxifying defense system. mdpi.comfoundmyfitness.comnih.govnih.gov The activation mechanism is primarily initiated by the covalent modification of Keap1. nih.govfoundmyfitness.com Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. mdpi.comoncotarget.com The binding of 1-isothiocyanato-4-(methylsulfinyl)butane to Keap1 inhibits this process, allowing newly synthesized Nrf2 to accumulate and translocate to the nucleus. mdpi.comfoundmyfitness.comresearchgate.net

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMAF) and binds to the ARE sequence in the promoter region of numerous target genes. mdpi.com This binding event initiates the transcription of a wide array of cytoprotective proteins, including antioxidant enzymes and phase II detoxification enzymes, thereby enhancing the cell's capacity to counteract oxidative and electrophilic stress. mdpi.commdpi.comnih.gov Additionally, upstream kinases such as mitogen-activated protein kinases (MAPK), phosphatidylinositol 3-kinase (PI3K), and protein kinase C (PKC) can also contribute to Nrf2 activation through phosphorylation. researchgate.net

Modulation of Enzyme Activity (e.g., Phase II Detoxification Enzymes, Cytochrome P450)

A significant consequence of Nrf2 activation is the induction of phase II detoxification enzymes. nih.govdovepress.comnih.gov These enzymes play a crucial role in neutralizing carcinogens and other xenobiotics. 1-isothiocyanato-4-(methylsulfinyl)butane has been shown to potently induce a variety of these enzymes. sigmaaldrich.com

| Enzyme Category | Specific Enzymes Induced | Primary Regulatory Pathway |

| Phase II Detoxification Enzymes | Quinone Reductase, Glutathione (B108866) S-Transferases (GST), Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO1) mdpi.comnih.gov | Nrf2/ARE Pathway oncotarget.commdpi.com |

In contrast to its inductive effect on phase II enzymes, 1-isothiocyanato-4-(methylsulfinyl)butane generally inhibits the activity of phase I cytochrome P450 (CYP) enzymes. nih.gov These enzymes are often involved in the metabolic activation of procarcinogens into their ultimate carcinogenic forms. By inhibiting enzymes such as CYP1A1, CYP1A2, CYP2B, and CYP3A4, 1-isothiocyanato-4-(methylsulfinyl)butane can shift the balance of xenobiotic metabolism away from activation and towards detoxification, a key aspect of its chemopreventive activity. dovepress.comnih.govnih.govlongdom.orgresearchgate.net Interestingly, while the activity of CYP1A2 is inhibited, its protein expression can be upregulated, a phenomenon attributed to the binding of metabolites of the parent compound. nih.govnih.gov

Regulation of Apoptotic Signaling Cascades

1-isothiocyanato-4-(methylsulfinyl)butane has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.govresearchgate.net This is achieved through the modulation of key proteins in the apoptotic signaling cascades. A central mechanism involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. The compound promotes apoptosis by downregulating the expression of anti-apoptotic members like Bcl-2 and upregulating pro-apoptotic members like Bcl-2-associated X protein (Bax). nih.govnih.govnih.govtandfonline.com

This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm. nih.govtandfonline.commdpi.com Cytoplasmic cytochrome c then triggers the activation of a cascade of cysteine-aspartic proteases (caspases), including the initiator caspase-9 and the executioner caspase-3, which dismantle the cell. nih.govnih.govtandfonline.commdpi.com In some cell types, 1-isothiocyanato-4-(methylsulfinyl)butane can also activate the extrinsic apoptotic pathway via caspase-8. aacrjournals.org The induction of apoptosis can also be mediated by the generation of reactive oxygen species (ROS) and the subsequent DNA damage. frontiersin.org

Inhibition of Inflammatory Response Pathways (e.g., NF-κB, Inflammasomes)

Potent anti-inflammatory properties are another hallmark of 1-isothiocyanato-4-(methylsulfinyl)butane's biological activity. mdpi.comnih.gov A primary target in this context is the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. nih.govnih.govnih.gov It inhibits NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB. nih.govnih.gov This action sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus where it would otherwise drive the expression of pro-inflammatory genes.

The inhibition of the NF-κB pathway leads to a marked reduction in the production of numerous inflammatory mediators.

| Inflammatory Mediator | Effect of 1-Isothiocyanato-4-(methylsulfinyl)butane |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Downregulation mdpi.commdpi.comnih.gov |

| Inflammatory Enzymes (e.g., COX-2, iNOS) | Downregulation mdpi.comnih.govdraxe.com |

| Chemokines | Downregulation mdpi.com |

The anti-inflammatory effects are also mechanistically linked to the activation of the Nrf2 pathway, as there is significant crosstalk between the Nrf2 and NF-κB signaling systems. mdpi.commdpi.com

Mechanisms of Antimicrobial and Antifungal Action

1-isothiocyanato-4-(methylsulfinyl)butane exhibits broad-spectrum antimicrobial and antifungal properties. researchgate.netresearchgate.netnih.gov The reactive isothiocyanate group (-N=C=S) is central to this activity, as it can react with cellular components in pathogens, thereby disrupting essential processes and inhibiting growth. researchgate.netontosight.ai The mechanisms are often species-specific and can involve multiple cellular targets. mdpi.com General modes of action include the inhibition of enzyme function, alteration of protein structure by reacting with amino groups and cleaving disulfide bonds, and the induction of oxidative stress. researchgate.netapsnet.org

Effects on Pathogen Cellular Processes and Growth

The antimicrobial activity of 1-isothiocyanato-4-(methylsulfinyl)butane stems from its ability to interfere with critical cellular functions in pathogens. ontosight.ai One of the key mechanisms is the induction of reactive oxygen species (ROS) accumulation within the pathogenic cells, leading to oxidative stress and cell death. nih.gov

It has demonstrated bacteriostatic action against a range of bacteria, including Helicobacter pylori, and has shown inhibitory activity against strains of Escherichia coli and Staphylococcus aureus. researchgate.net In the plant pathogen Pseudomonas syringae, 1-isothiocyanato-4-(methylsulfinyl)butane has been shown to inhibit the pathogen by primarily regulating the genes of the type III secretion system (TTSS), which is essential for its pathogenicity. nih.gov Furthermore, it can affect regulatory mechanisms such as quorum sensing and induce morphological changes in microbes. mdpi.com This multifaceted attack on pathogen cellular processes underscores its potential as a natural antimicrobial agent. nih.gov

Synergistic Fungitoxic Effects with Related Glucosinolate Derivatives

A noteworthy aspect of the antifungal action of 1-isothiocyanato-4-(methylsulfinyl)butane is its ability to act synergistically with other related glucosinolate derivatives. apsnet.org Studies have shown that combinations of methylsulfonyl and methylsulfinyl isothiocyanates can produce strong synergistic fungitoxic effects against various plant pathogenic fungi. apsnet.org This suggests that the different compounds may have distinct, yet complementary, modes of action. apsnet.org The efficacy and synergy of these combinations can be species-specific, highlighting the complexity of their interactions. apsnet.org For example, a particularly strong synergistic effect was observed against the pathogen Alternaria radicina when certain derivatives were combined. apsnet.org

Table 2: Synergistic Antifungal Effects of Isothiocyanate Combinations apsnet.org

| Fungal Pathogen | Compound Combination | Effect |

| Alternaria radicina | Compound 12 & Compound 13 | Strongest observed synergy |

| Fusarium graminearum | Various isothiocyanates | More susceptible than other tested fungi |

| Peyronellaea cucumerina | Various isothiocyanates | Synergistic effects observed |

Note: The table illustrates that combinations of isothiocyanate glucosinolate derivatives show enhanced, synergistic antifungal activity. The specific identities of "Compound 12" and "Compound 13" refer to specific structures detailed in the source study.

Interactions with Endogenous Thiol Compounds (e.g., Glutathione) and Metabolite Formation (Mercapturic Acids)

Upon entering the body, 1-isothiocyanato-4-(methylsulfinyl)butane readily interacts with endogenous thiol compounds, most notably glutathione (GSH). nih.govnih.gov This interaction is a primary step in its metabolism and detoxification, following a well-defined route known as the mercapturic acid pathway. nih.govnih.gov

The process is initiated by the conjugation of the electrophilic isothiocyanate group with the sulfhydryl group of glutathione. nih.gov This reaction, which can occur spontaneously, is catalyzed and enhanced by glutathione S-transferase (GST) enzymes. nih.govcabidigitallibrary.org The resulting product is an S-(N-alkyl/arylthiocarbamoyl)glutathione conjugate, also referred to as a dithiocarbamate. nih.govnih.gov

This initial conjugate undergoes sequential enzymatic cleavage. First, the glutamyl residue is removed by γ-glutamyltranspeptidase, followed by the removal of the glycinyl residue by a dipeptidase. nih.govnih.gov The final step involves N-acetylation of the remaining cysteine conjugate by an N-acetyltransferase, yielding the final metabolite, a mercapturic acid (N-acetylcysteine conjugate). nih.govnih.gov These mercapturic acids are the primary form in which 1-isothiocyanato-4-(methylsulfinyl)butane and its metabolites are excreted in the urine. nih.gov This metabolic pathway not only serves to eliminate the compound but also temporarily depletes cellular glutathione levels, which can influence cellular redox status. cabidigitallibrary.orgresearchgate.net

Structure Activity Relationship Studies and Rational Molecular Design in 1 Isothiocyanato 4 Methylsulfinyl Butane Research

Importance of the Isothiocyanate Functional Group for Reactivity and Biological Efficacy

The isothiocyanate (ITC) functional group (–N=C=S) is the cornerstone of sulforaphane's biological activity. bohrium.commdpi.comnih.gov This group contains a highly electrophilic central carbon atom, making it reactive towards nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. bohrium.compnas.org This reactivity is fundamental to many of sulforaphane's observed effects.

The interaction between the isothiocyanate group of SFN and cysteine residues on the protein Keap1 is a key mechanism for the activation of the Nrf2 signaling pathway. oregonstate.edu This pathway is a primary regulator of cellular antioxidant and detoxification responses. The reaction forms a dithiocarbamate (B8719985) adduct, which, although reversible, leads to the stabilization and nuclear translocation of Nrf2, subsequently inducing the expression of a suite of protective genes, including those for phase II detoxification enzymes like quinone reductase and glutathione (B108866) S-transferases. pnas.orgoregonstate.edu

The electrophilic nature of the isothiocyanate group is also responsible for its broader anti-inflammatory and anticancer activities. bohrium.com It can directly interact with and modulate the function of various proteins involved in cellular processes such as inflammation, apoptosis, and cell cycle regulation. mdpi.com For instance, SFN has been shown to inhibit histone deacetylase (HDAC) activity, a mechanism linked to the inhibition of the cell cycle and induction of apoptosis in cancer cells. mdpi.com

Stereochemical Influence on Biological Activity and Target Selectivity

Sulforaphane (B1684495) possesses a chiral center at the sulfur atom of the methylsulfinyl group, giving rise to two enantiomers: (R)-sulforaphane and (S)-sulforaphane. mdpi.commdpi.com In nature, sulforaphane exists exclusively as the (R)-enantiomer, which is formed from its precursor, glucoraphanin (B191350), also in the (R)-configuration. mdpi.com

Research has revealed significant differences in the biological activities of the two enantiomers, with (R)-sulforaphane generally demonstrating superior potency. researchgate.netlktlabs.comresearchgate.net Studies comparing the two isomers have shown that (R)-SFN is a far more potent inducer of carcinogen-detoxifying enzymes, such as quinone reductase and glutathione S-transferase, in rat liver and lung slices compared to the (S)-isomer. researchgate.netnih.gov In some cases, the (S)-enantiomer showed little to no effect. researchgate.netcaldic.com

Furthermore, the stereochemistry at the sulfur atom influences the ability of sulforaphane to modulate other key enzymes. For example, (R)-sulforaphane was found to increase the activities of glucuronosyl transferase and epoxide hydrolase, while the (S)-enantiomer impaired them. nih.gov The racemic mixture was inactive in this regard. nih.gov These findings underscore the importance of stereochemistry in the biological activity of sulforaphane and suggest that the use of the pure (R)-enantiomer may be more effective in therapeutic applications. researchgate.net While some studies using racemic mixtures have shown biological activity, it's possible these results underestimate the full potential of the natural (R)-isomer. researchgate.netlktlabs.com

Elucidating the Impact of Alkyl Chain Length and Sulfinyl Substituents on Bioactivity

The length of the alkyl chain separating the isothiocyanate and methylsulfinyl groups, as well as the nature of the substituent on the sulfur atom, significantly impacts the bioactivity of sulforaphane and its analogs.

Studies on sulforaphane homologues with varying alkyl chain lengths have shown that this parameter is directly related to the activation of the Nrf2 transcription factor. csic.es Lengthening the alkyl chain from four to six carbons has been shown to have a beneficial effect on Nrf2 activation. csic.es Similarly, in studies of other isothiocyanates, an increase in the alkyl chain length of parent compounds was associated with higher enzyme-inducing activity. nih.gov However, the relationship is not always linear and can be tissue-dependent. nih.gov For example, in the context of inhibiting esophageal tumorigenesis, phenethyl isothiocyanate (PEITC), with a two-carbon chain, was more effective than analogs with shorter or longer chains. nih.gov

The oxidation state of the sulfur atom also plays a crucial role. Thio-derivatives (sulfides) of SFN, such as erucin, were found to be highly effective in suppressing androgen receptor (AR) protein levels, regardless of the alkyl chain length. nih.gov In contrast, sulfonyl derivatives (sulfones) were either inactive or significantly less effective than the corresponding thio- or sulfinyl-analogs. nih.gov This suggests that the sulfinyl group of SFN is important for this particular activity, though the thio-analogs are also highly active.

Furthermore, increasing the steric bulk of the substituent on the sulfinyl sulfur can have a negative impact on biological activity. csic.es For instance, replacing the methyl group with an ethyl group was tolerated, but larger substituents diminished the Nrf2-activating capacity. csic.es

| Compound | Alkyl Chain Length | Sulfur Oxidation State | Key Biological Activity Finding | Reference |

| Sulforaphane (SFN) | 4 | Sulfinyl | Potent inducer of Nrf2 and phase II enzymes. | mdpi.com |

| SFN Homologue | 6 | Sulfinyl | More active in Nrf2 activation than SFN. | csic.es |

| Iberin | 3 | Sulfinyl | Suppresses AR protein levels. | nih.gov |

| Erucin | 4 | Sulfide (B99878) | Highly effective in suppressing AR protein levels. | nih.gov |

| Cheirolin | 3 | Sulfonyl | Inactive or less effective in suppressing AR protein levels. | nih.gov |

Comparative Analyses with Other Glucosinolate Hydrolysis Products (e.g., Nitriles, Thiocyanates)

Upon hydrolysis, glucosinolates can yield not only isothiocyanates but also other products such as nitriles and thiocyanates, depending on the reaction conditions and the presence of specifier proteins. frontiersin.orgnih.govmdpi.com Comparative studies have demonstrated that isothiocyanates, particularly sulforaphane, are generally the most biologically active of these hydrolysis products.

A key comparison is between sulforaphane and its corresponding nitrile, sulforaphane nitrile. nih.gov Research has shown that sulforaphane is substantially more potent as an inducer of phase II detoxification enzymes. nih.gov In one study, sulforaphane induced a threefold maximal induction of quinone reductase at a concentration of 2.5 µM, whereas sulforaphane nitrile required a concentration of 2000 µM to achieve a similar effect. nih.gov This highlights the critical role of the isothiocyanate group for this specific biological activity.

The formation of nitriles versus isothiocyanates can be influenced by factors such as the presence of epithiospecifier proteins (ESPs). wur.nldpi.qld.gov.au In plants with high ESP activity, the hydrolysis of glucoraphanin is directed towards the formation of sulforaphane nitrile at the expense of sulforaphane. wur.nl This has implications for the potential health benefits of consuming different types of cruciferous vegetables, as those that favor the production of sulforaphane would be expected to have greater chemoprotective effects. nih.gov

While thiocyanates are also products of glucosinolate hydrolysis, they are generally considered less biologically active than isothiocyanates. researchgate.net The focus of research has predominantly been on isothiocyanates due to their potent and varied biological effects. frontiersin.orgresearchgate.net

| Compound | Class | Potency as Phase II Enzyme Inducer | Reference |

| Sulforaphane | Isothiocyanate | High | nih.gov |

| Sulforaphane Nitrile | Nitrile | Substantially lower than sulforaphane | nih.gov |

Advanced Analytical Methodologies for 1 Isothiocyanato 4 Methylsulfinyl Butane and Its Metabolites

Extraction and Sample Preparation Methodologies from Diverse Biological and Plant Matrices

The initial and critical step in the analysis of 1-isothiocyanato-4-(methylsulfinyl)butane and its metabolites is their efficient extraction from complex biological and plant materials. The choice of extraction method significantly impacts the recovery and purity of the target analytes.

A common approach for plant matrices, such as broccoli, involves the enzymatic hydrolysis of its precursor, glucoraphanin (B191350), to form 1-isothiocyanato-4-(methylsulfinyl)butane. nih.govresearchgate.net This is often achieved by allowing the plant material to autolyze at controlled temperatures, for instance, 45 ± 2°C for 2.5 hours. nih.gov Following hydrolysis, solvent extraction is employed to isolate the compound. Dichloromethane and ethyl acetate (B1210297) are frequently used solvents for this purpose. nih.govnih.govacademicjournals.org To further purify the extracts, solid-phase extraction (SPE) is a widely adopted technique. researchgate.netacs.org SPE with silica (B1680970) or C18 sorbents helps in removing interfering compounds, leading to a cleaner sample for subsequent analysis. acs.orgresearchgate.net

For biological samples like human plasma, which contains metabolites such as sulforaphane-glutathione (SFN-GSH), sulforaphane-cysteine (SFN-Cys), sulforaphane-cysteine-glycine (SFN-CG), and sulforaphane-N-acetyl-cysteine (SFN-NAC), a rapid and sensitive liquid chromatography-mass spectrometry (LC-MS) method has been developed. nih.gov This often involves a simple liquid-liquid extraction or protein precipitation to prepare the plasma samples for analysis. nih.govresearchgate.net

Advanced extraction techniques have also been explored to enhance efficiency. These include ultrasound-assisted extraction (UAE) and pulsed electric field (PEF)-assisted extraction, which have shown to increase the yield of 1-isothiocyanato-4-(methylsulfinyl)butane from plant sources. nih.gov

Table 1: Overview of Extraction and Sample Preparation Methods

| Matrix | Extraction/Preparation Method | Key Parameters/Solvents | Reference(s) |

|---|---|---|---|

| Broccoli | Enzymatic Hydrolysis followed by Solvent Extraction and Solid-Phase Extraction (SPE) | Autolysis at 45°C; Dichloromethane or Ethyl Acetate; Silica or C18 SPE cartridges | nih.govresearchgate.netacs.org |

| Human Plasma | Liquid-Liquid Extraction or Protein Precipitation | Ethyl acetate; Acetonitrile (B52724) | nih.govresearchgate.net |

| Broccoli Seeds | Solvent Extraction | Dichloromethane | nih.gov |

| Broccoli By-products | Solid-Phase Extraction | - | nih.gov |

| Cruciferous Vegetables | Solvent Extraction | Dichloromethane | researchgate.net |

Chromatographic Separation Techniques

Following extraction and sample clean-up, chromatographic techniques are employed to separate 1-isothiocyanato-4-(methylsulfinyl)butane and its metabolites from other components in the extract.

High-Performance Liquid Chromatography (HPLC) is the most extensively used technique for the quantification of 1-isothiocyanato-4-(methylsulfinyl)butane. nih.govresearchgate.net Reversed-phase HPLC with a C18 column is the standard approach. academicjournals.orgacs.orgnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or ammonium (B1175870) formate) and an organic solvent, most commonly acetonitrile or methanol (B129727). researchgate.netresearchgate.netnih.gov Gradient or isocratic elution can be used depending on the complexity of the sample matrix. academicjournals.orgresearchgate.net Detection is often performed using a UV detector at wavelengths ranging from 202 nm to 254 nm. academicjournals.orgnih.govtudublin.ie However, due to the weak UV chromophore of 1-isothiocyanato-4-(methylsulfinyl)butane, derivatization with reagents like 2-naphthalenethiol (B184263) can be employed to enhance sensitivity. mdpi.com HPLC methods have been validated for linearity, precision, accuracy, and recovery, ensuring reliable quantification in various matrices including broccoli by-products and rat plasma. researchgate.netnih.gov

Table 2: HPLC Methods for 1-Isothiocyanato-4-(methylsulfinyl)butane Analysis

| Column | Mobile Phase | Detection | Application | Reference(s) |

|---|---|---|---|---|

| Exil ODS C18 | Acetonitrile:Water (30:70, v/v) | UV at 202 nm | Broccoli by-products | nih.gov |

| Zorbax Eclipse XDB C18 | 10 mM KH2PO4 (pH 4.5):Acetonitrile (40:60, v/v) | UV at 202 nm | Rat plasma | researchgate.net |

| C18 | Ammonium formate (B1220265) (20 mM) in water:Acetonitrile (55:45, v/v) | Diode Array Detection | Broccoli | researchgate.net |

| Kinetex C18 | 0.1% formic acid in water and acetonitrile (gradient) | UV at 234 nm (after derivatization) | Rat plasma | mdpi.com |

| C18 | 5% Tetrahydrofuran and 100% Methanol (gradient) | UV at 254 nm | Cabbage and Broccoli | academicjournals.org |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a sensitive and rapid method for the analysis of 1-isothiocyanato-4-(methylsulfinyl)butane. dss.go.thacs.org A significant challenge in GC analysis is the thermal instability of the compound, which can lead to degradation in the injector port. dss.go.thacs.org To overcome this, method development has focused on optimizing injector liner geometry and carrier gas flow rates to minimize thermal degradation. dss.go.thacs.org Derivatization is sometimes employed to improve the volatility and thermal stability of the analyte. The use of GC-MS allows for the simultaneous analysis of 1-isothiocyanato-4-(methylsulfinyl)butane and its related nitrile compounds. dss.go.thacs.org

High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that has been successfully applied for the isolation and purification of 1-isothiocyanato-4-(methylsulfinyl)butane from broccoli seed meal. mdpi.comnih.gov This method avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample. A common two-phase solvent system used for this purpose is a mixture of n-hexane, ethyl acetate, methanol, and water. mdpi.comnih.gov HSCCC has been shown to yield highly pure 1-isothiocyanato-4-(methylsulfinyl)butane with good recovery rates, making it a valuable tool for obtaining the compound for research purposes. mdpi.comnih.gov Compared to preparative HPLC, HSCCC can offer higher purity and recovery. mdpi.com

Thin Layer Chromatography (TLC) provides a simple, inexpensive, and rapid method for the qualitative identification of 1-isothiocyanato-4-(methylsulfinyl)butane in crude extracts of cruciferous vegetables. buct.edu.cnresearchgate.net A common solvent system for TLC analysis is a mixture of hexane (B92381) and ethanol. buct.edu.cnresearchgate.net Visualization of the separated spots can be achieved using iodine vapor. buct.edu.cnresearchgate.net TLC is particularly suitable for the rapid screening of a large number of samples. buct.edu.cn It has been used to identify 1-isothiocyanato-4-(methylsulfinyl)butane in broccoli, cabbage, and Chinese cabbage seeds. buct.edu.cnresearchgate.net

High Speed Counter Current Chromatography (HSCCC)

Spectrometric Detection and Quantification Methods

Spectrometric methods are integral for the detection and quantification of 1-isothiocyanato-4-(methylsulfinyl)butane and its metabolites following chromatographic separation.

The most common detection method coupled with HPLC is UV-Vis spectrophotometry . Detection is typically performed at wavelengths around 202 nm, although other wavelengths such as 196 nm, 205 nm, and 254 nm have also been reported. academicjournals.orgnih.govtudublin.iemdpi.com However, the lack of a strong chromophore in the molecule can limit the sensitivity of UV detection. mdpi.commdpi.com

Mass Spectrometry (MS) , especially when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides high sensitivity and selectivity for the analysis of 1-isothiocyanato-4-(methylsulfinyl)butane and its metabolites. nih.govdss.go.thacs.orgexeter.ac.uk In GC-MS, characteristic ion fragments are monitored for quantification. acs.org For instance, m/z 160 is a characteristic ion for 1-isothiocyanato-4-(methylsulfinyl)butane. acs.org LC-MS methods have been developed for the high-throughput analysis of the parent compound and its various metabolites in human plasma, with validated concentration ranges from nanomolar levels. nih.gov Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers even greater speed and sensitivity. tudublin.ie

Evaporative Light-Scattering Detection (ELSD) has been used as an alternative to UV detection in HPLC, especially given the weak UV absorbance of 1-isothiocyanato-4-(methylsulfinyl)butane. mdpi.comacs.org ELSD offers better sensitivity for compounds that lack strong chromophores. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of purified 1-isothiocyanato-4-(methylsulfinyl)butane. acs.orgnih.govnih.gov Both ¹H NMR and ¹³C NMR have been used to confirm the chemical structure of the isolated compound. acs.orgnih.gov NMR has also been employed to study the interaction of 1-isothiocyanato-4-(methylsulfinyl)butane with other molecules. nih.gov

Table 3: Spectrometric Methods for Detection and Quantification

| Technique | Key Features | Application | Reference(s) |

|---|---|---|---|

| UV-Vis Spectrophotometry | Detection at 202-254 nm | Quantification after HPLC | academicjournals.orgnih.govtudublin.ie |

| Mass Spectrometry (GC-MS, LC-MS) | High sensitivity and selectivity, structural confirmation | Quantification and identification in various matrices | nih.govdss.go.thacs.orgexeter.ac.uk |

| Evaporative Light-Scattering Detection (ELSD) | Alternative to UV for compounds with weak chromophores | Quantification after HPLC | mdpi.comacs.org |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Characterization of purified compound | acs.orgnih.govnih.gov |

Mass Spectrometry (MS, HRMS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the cornerstone for the sensitive and specific quantification of sulforaphane (B1684495) and its metabolites in various biological matrices. mdpi.comresearcher.life High-resolution mass spectrometry (HRMS), particularly when used in tandem (MS/MS), offers enhanced selectivity and structural elucidation capabilities. nih.govresearchgate.net

In positive ion mode electrospray ionization (ESI), sulforaphane typically forms a protonated molecule [M+H]⁺ at an m/z of 178. researcher.lifeuq.edu.au The fragmentation of this precursor ion in MS/MS analysis provides characteristic product ions that are used for identification and quantification. researchgate.net A common fragmentation pathway involves the loss of the methylsulfinyl group, leading to prominent fragment ions. researchgate.net

Researchers have developed numerous LC-MS/MS methods for the simultaneous determination of sulforaphane and its primary metabolites, which include conjugates with glutathione (B108866) (SFN-GSH), cysteine-glycine (B12064536) (SFN-CG), cysteine (SFN-Cys), and N-acetylcysteine (SFN-NAC). mdpi.comoup.comnih.gov These methods often utilize stable isotope-labeled internal standards, such as deuterated sulforaphane (SFN-d8), to improve accuracy and precision by correcting for matrix effects and variations in instrument response. mdpi.comnih.gov The use of such internal standards has been shown to yield good calibration curve accuracy. nih.govacs.org

The sensitivity of these methods is remarkable, with lower limits of quantification (LLOQ) often in the low nanomolar (nM) or nanogram per milliliter (ng/mL) range, making them suitable for pharmacokinetic studies in both human and animal models. mdpi.comresearcher.lifeuq.edu.auoup.com For instance, one method reported an LLOQ of 1 ng/mL for sulforaphane in rat plasma. oup.com Another study achieved a limit of detection (LOD) of 1.3 ng/mL and a limit of quantification (LOQ) of 3.9 ng/mL. researcher.lifeuq.edu.au

Gas chromatography-mass spectrometry (GC-MS) has also been explored for the analysis of sulforaphane. However, a significant challenge with this technique is the thermal degradation of sulforaphane in the hot injector port, which can lead to the formation of artifacts like 3-butenyl isothiocyanate. dss.go.thgoogle.com To mitigate this, specific GC/MS methods have been developed to minimize thermal degradation. dss.go.th

Table 1: Key Mass Spectrometry Parameters for Sulforaphane Analysis

| Parameter | Value/Description | Source(s) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | researchgate.net |

| Precursor Ion (m/z) | 178 [M+H]⁺ | researcher.lifeuq.edu.au |

| Common Fragment Ions (m/z) | 114, 72 | mdpi.com |

| Internal Standard | Deuterated Sulforaphane (SFN-d8) | mdpi.comnih.gov |

| LOD/LOQ | As low as 1.3 ng/mL / 3.9 ng/mL | researcher.lifeuq.edu.au |

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is another technique used in the analysis of 1-isothiocyanato-4-(methylsulfinyl)butane, although it presents certain limitations. Sulforaphane itself lacks a strong chromophore, resulting in weak UV absorbance. mdpi.comresearchgate.netresearchgate.net This makes direct detection and quantification challenging, especially in complex biological samples where interferences are common. researcher.life

Despite this, HPLC methods coupled with UV detection are still employed. The maximum absorbance of sulforaphane is typically observed at wavelengths around 202-205 nm. mdpi.commdpi.com Some studies have also reported using wavelengths up to 245 nm for detection. scribd.com However, the low sensitivity at these wavelengths can be a significant drawback. researchgate.net

To overcome the issue of weak absorbance, indirect spectrophotometric methods have been developed. A widely used approach involves the cyclocondensation reaction of isothiocyanates with 1,2-benzenedithiol. mdpi.comnih.gov This reaction produces a derivative, 1,3-benzodithiole-2-thione (B1218078), which has a strong absorbance maximum at 365 nm, significantly enhancing the sensitivity of the assay. mdpi.comnih.gov This method allows for the quantification of total isothiocyanates at the nanomole level and can be improved further by separating the derivative using HPLC, lowering the detection limit to the picomole range. nih.gov

Table 2: UV-Vis Spectroscopic Data for Sulforaphane Analysis

| Analytical Approach | Wavelength (λmax) | Remarks | Source(s) |

| Direct Detection | 202-205 nm | Weak absorbance, low sensitivity | mdpi.commdpi.com |

| Indirect Detection (via Derivatization) | 365 nm | Measures 1,3-benzodithiole-2-thione product | mdpi.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 1-isothiocyanato-4-(methylsulfinyl)butane and its derivatives. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming its identity and purity. mdpi.comresearchgate.net

In the ¹H-NMR spectrum of sulforaphane (in CDCl₃), characteristic signals include a singlet for the methyl group protons (CH₃), and multiplets for the methylene (B1212753) protons (CH₂) of the butyl chain. mdpi.com The ¹³C-NMR spectrum shows distinct peaks for the carbon atoms of the methyl, methylene, and isothiocyanate groups. mdpi.com For example, in CDCl₃, the methyl carbon (CH₃) appears around 38.7 ppm, the methylene carbons attached to the nitrogen and sulfur atoms (CH₂N and CH₂S) are found at approximately 44.8 ppm and 53.6 ppm respectively, and the carbons of the butyl chain appear at around 20.2 ppm and 29.1 ppm. mdpi.com The Human Metabolome Database also provides experimental and predicted NMR spectra for sulforaphane. hmdb.ca

NMR is not typically used for routine quantitative analysis due to its lower sensitivity compared to mass spectrometry. However, it is crucial for characterizing synthesized sulforaphane standards and for identifying unknown metabolites or degradation products. researchgate.netnih.gov

Table 3: Characteristic NMR Chemical Shifts (δ) for Sulforaphane in CDCl₃

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Source(s) |

| ¹H-NMR | 2.59 | s | CH₃ | mdpi.com |

| 1.83-1.97 | m | CH₂CH₂ | mdpi.com | |

| 2.66-2.80 | m | CH₂S | mdpi.com | |

| 3.59 | t | CH₂N | mdpi.com | |

| ¹³C-NMR | 38.7 | CH₃ | mdpi.com | |

| 20.2 | C-3 | mdpi.com | ||

| 29.1 | C-2 | mdpi.com | ||

| 53.6 | CH₂S | mdpi.com | ||

| 44.8 | CH₂N | mdpi.com |

Derivatization Strategies for Enhanced Analytical Performance and Stability

Derivatization is a key strategy employed to overcome the analytical challenges associated with isothiocyanates, such as their instability and lack of strong UV chromophores. mdpi.comresearchgate.net By chemically modifying the isothiocyanate group, it is possible to improve their stability, enhance their chromatographic retention, and increase their detectability.

A common derivatization approach involves reacting the isothiocyanate with a thiol-containing reagent. acs.org The reaction with 1,2-benzenedithiol, as mentioned in the UV-Vis section, is a prime example of a cyclocondensation reaction that forms a stable, highly chromophoric product suitable for spectrophotometric and HPLC-UV analysis. mdpi.comnih.gov This method is highly selective for isothiocyanates. mdpi.com

Another strategy involves the use of reagents to block thiol groups in biological samples. Sulforaphane is highly electrophilic and can react with thiols in proteins and metabolites. nih.govacs.org The addition of a thiol-blocking agent like iodoacetamide (B48618) (IAA) can prevent this conjugation during sample preparation. acs.org This approach can "free" sulforaphane that is reversibly bound to thiols, allowing for the measurement of total bioavailable sulforaphane. acs.org

Derivatization is not only used to improve detection but also to circumvent the inherent instability of sulforaphane. For instance, the high volatility of some isothiocyanates can be problematic for analysis, and derivatization can convert them into less volatile compounds. nih.gov

Challenges in the Quantitative Analysis of Isothiocyanates due to Instability and Chromophore Absence

The quantitative analysis of isothiocyanates like 1-isothiocyanato-4-(methylsulfinyl)butane is fraught with challenges, primarily stemming from their chemical instability and the absence of a strong chromophore. mdpi.comresearchgate.netmdpi.commdpi.com

Instability: Sulforaphane is known to be unstable under various conditions. It is susceptible to degradation at elevated temperatures, which is a major concern for GC-based analysis where high injector temperatures can cause significant sample loss. dss.go.thgoogle.com The compound is also unstable in certain solvents and at alkaline pH. google.comasianpubs.org For example, it is more stable in acetonitrile compared to protic solvents like methanol and ethanol. acs.org Its instability in aqueous solutions can also lead to degradation during sample preparation and analysis. nih.govresearchgate.net The electrophilic nature of the isothiocyanate group leads to reactions with nucleophiles, including water and endogenous thiols in biological samples, further complicating accurate quantification. acs.orggoogle.com This reactivity can lead to loss of the analyte during sample storage and processing. acs.org

Lack of a Strong Chromophore: As previously discussed, the weak UV absorbance of sulforaphane limits the sensitivity of HPLC-UV methods. mdpi.comresearchgate.netresearchgate.net This makes it difficult to detect low concentrations of the compound in complex matrices without derivatization. researcher.life The absence of a suitable chromophore is a common challenge for many biologically active compounds, necessitating the use of more universal detectors like mass spectrometers or derivatization techniques. rroij.comresearchgate.netamericanpharmaceuticalreview.com

These challenges underscore the importance of careful method development and validation for the reliable quantification of sulforaphane and its metabolites. The use of techniques like LC-MS/MS with internal standards and strategic derivatization are often essential to overcome these analytical hurdles. mdpi.comacs.orgnih.gov

Computational Chemistry and in Silico Approaches in 1 Isothiocyanato 4 Methylsulfinyl Butane Research

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of 1-isothiocyanato-4-(methylsulfinyl)butane, docking simulations have been instrumental in identifying and characterizing its interactions with various protein targets.

One of the key targets of sulforaphane (B1684495) is the Kelch-like ECH-associated protein 1 (Keap1), which is a central regulator of the Nrf2 signaling pathway. This pathway is crucial for cellular defense against oxidative stress. nih.gov Docking studies have been employed to understand how sulforaphane and its analogues bind to Keap1, providing insights into the structural basis for their ability to induce the Nrf2 pathway. nih.gov

Furthermore, molecular docking has been used to investigate the interaction of sulforaphane with other potential targets. For instance, studies have explored its binding to enzymes like histone deacetylases (HDACs) and tumor necrosis factor (TNF). researchgate.netresearchgate.net A study on the interaction with HDAC2 showed a docking score of -7.521 for a sulforaphane derivative, indicating a favorable binding interaction. researchgate.net In another in-silico study, sulforaphane was docked with TNF, and subsequent molecular dynamics simulations confirmed the stability of the complex. researchgate.netnih.gov

Docking simulations have also been applied in virtual screening efforts to identify novel inducers of NAD(P)H:quinone oxidoreductase 1 (NQO1), an important detoxication enzyme. nih.govresearchgate.net These studies have led to the identification of new potential therapeutic agents based on the sulforaphane scaffold. nih.gov

Table 1: Examples of Molecular Docking Studies with Sulforaphane

| Target Protein | Key Findings |

| Keap1 | Elucidation of binding modes for Nrf2 pathway induction. nih.gov |

| HDAC2 | Prediction of favorable binding interactions. researchgate.net |

| TNF | Identification of stable binding and potential for anti-inflammatory activity. researchgate.netnih.gov |

| NQO1 | Discovery of novel inducers through virtual screening. nih.govresearchgate.net |

| SARS-CoV-2 Spike Protein | Revealed potential to inhibit conformational changes during viral membrane fusion. nih.gov |

| Quorum Sensing Receptors | Explored binding modes to transcription factors in bacteria. frontiersin.org |

Quantum Chemical Calculations for Electronic Structure, Reactivity Profiling, and Spectroscopic Predictions

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of molecules. These methods, such as Density Functional Theory (DFT), are used to calculate various molecular properties that are difficult to measure experimentally.

For 1-isothiocyanato-4-(methylsulfinyl)butane, quantum chemical calculations have been used to investigate its geometry, electronic properties, and antioxidant activity. researchgate.net Studies have optimized the molecular geometry of sulforaphane in a solvent environment and calculated its electronic spectrum. The theoretical absorption spectrum of an optimized sulforaphane molecule has been calculated to be in the region of 118–204 nm.

These calculations also help in understanding the reactivity of the isothiocyanate group, which is crucial for its biological activity, particularly its interaction with cysteine residues on target proteins like Keap1. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provide insights into the molecule's ability to donate or accept electrons, which is fundamental to its antioxidant properties. jbino.com

Table 2: Quantum Chemical Calculation Methods Applied to Sulforaphane

| Method | Application |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation, and prediction of electronic absorption spectra. |

| Semi-empirical PM7 method | Optimization of starting geometry in a solvent. |

| Molecular Mechanics (MM+) | Initial calculation of the starting geometry. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For 1-isothiocyanato-4-(methylsulfinyl)butane, MD simulations provide valuable insights into its conformational flexibility and the dynamics of its interactions with biological targets.

MD simulations have been used to assess the stability of sulforaphane when bound to its protein targets. mdpi.comnih.gov By simulating the complex over a period of time, researchers can observe whether the ligand remains stably bound in the active site. For example, MD simulations of the sulforaphane-TNF complex showed robust stability with minimal fluctuations, suggesting a consistent interaction. researchgate.netnih.gov The root mean square deviation (RMSD) values in these simulations remained below the 2 Å cutoff, confirming the stability of the interactions. nih.gov

These simulations also allow for the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and specificity. researchgate.netnih.gov The number of hydrogen bonds formed between sulforaphane and its target can be monitored throughout the simulation to understand the strength of the interaction. researchgate.net Parameters like the radius of gyration (Rg) and the solvent-accessible surface area (SASA) are also calculated to assess the compactness and conformational stability of the protein-ligand complex. researchgate.netnih.gov

In a study investigating the interaction of sulforaphane with the SARS-CoV-2 spike protein, MD simulations revealed that sulforaphane could inhibit the conformational changes necessary for viral membrane fusion. nih.gov Another study used MD simulations to explore the dynamic stability of complexes between sulforaphane and quorum-sensing receptors in bacteria. frontiersin.org

Machine Learning Applications in Predictive Modeling of Biological Activity and Chemical Properties

Machine learning (ML) is increasingly being applied in drug discovery and chemical research to build predictive models for biological activity and chemical properties. These models are trained on existing data to recognize patterns and make predictions for new, untested compounds.

In the context of 1-isothiocyanato-4-(methylsulfinyl)butane research, machine learning, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, has been employed. nih.govresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A study on sulforaphane analogues as NQO1 inducers developed a reliable QSAR model using stepwise multiple linear regression. nih.gov This model was able to predict the inducer potencies of new sulforaphane analogues. nih.govresearchgate.net The best ligand-based pharmacophore model developed in this study consisted of two hydrophobic sites, one ring aromatic site, and three hydrogen bond acceptor sites. nih.gov This information is valuable for the rational design of new, more potent NQO1 inducers. nih.govresearchgate.net

Furthermore, bioinformatics tools that utilize machine learning algorithms have been used to predict potential protein targets of sulforaphane. mdpi.comresearchgate.netdntb.gov.ua By analyzing the chemical structure of sulforaphane, these tools can identify proteins that are likely to interact with it, thus opening up new avenues for research into its diverse biological effects. mdpi.comresearchgate.netdntb.gov.ua

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing Butane, 1-(methylsulfinyl)-, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via dehydration of alcohols (e.g., butan-2-ol) using acid catalysts like concentrated sulfuric or phosphoric acid at elevated temperatures. Subsequent introduction of the sulfinyl group involves oxidation or substitution reactions. For instance, thiol-ene click chemistry or sulfination with methylsulfinyl chloride may be employed. Yield optimization requires precise control of temperature, catalyst concentration, and reaction time. Impurities such as sulfones may form if oxidation conditions (e.g., KMnO₄) are too harsh .

Q. How can researchers confirm the structural integrity and purity of Butane, 1-(methylsulfinyl)-?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the sulfinyl group’s stereochemistry and backbone structure. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Differential Scanning Calorimetry (DSC) can detect thermal degradation byproducts. Cross-referencing with databases like NIST ensures spectral alignment .

Q. What are the common reactivity pathways for Butane, 1-(methylsulfinyl)- in organic synthesis?

- Methodological Answer : The sulfinyl group enables:

- Oxidation : Conversion to sulfones using H₂O₂ or peracids.

- Reduction : LiAlH₄ reduces the sulfinyl group to sulfide.

- Electrophilic Addition : Halogenation (Br₂/Cl₂ in CCl₄) at the double bond.

Kinetic studies using in-situ IR spectroscopy help monitor intermediate formation and optimize stoichiometry .

Advanced Research Questions

Q. How does the stereoelectronic nature of the sulfinyl group influence reaction mechanisms in Butane, 1-(methylsulfinyl)-?

- Methodological Answer : The sulfinyl group’s electron-withdrawing effect polarizes adjacent bonds, directing nucleophilic attack. Computational studies (DFT calculations) reveal transition-state stabilization in stereospecific reactions. For example, sulfinyl-directed asymmetric induction in Diels-Alder reactions can be modeled using Gaussian software to predict regioselectivity .

Q. How can researchers resolve contradictions in reported oxidation product distributions for Butane, 1-(methylsulfinyl)-?

- Methodological Answer : Discrepancies in sulfone/sulfoxide ratios may arise from solvent polarity or oxidizing agent strength. Systematic studies using controlled variables (e.g., H₂O₂ concentration in acetic acid vs. aqueous media) coupled with LC-MS analysis can isolate contributing factors. Redox titrations quantify active oxygen species to standardize protocols .

Q. What are the stability challenges of Butane, 1-(methylsulfinyl)- under varying storage and reaction conditions?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Thermogravimetric Analysis (TGA) shows decomposition above 150°C. Storage under inert gas (N₂/Ar) in anhydrous solvents (e.g., THF) minimizes degradation. Real-time stability monitoring via Raman spectroscopy detects crystalline phase changes or racemization .

Q. What advanced analytical techniques address stereochemical ambiguity in Butane, 1-(methylsulfinyl)- derivatives?

- Methodological Answer : Chiral HPLC with cellulose-based columns resolves enantiomers. Vibrational Circular Dichroism (VCD) provides absolute configuration data. X-ray crystallography of co-crystals with chiral resolving agents (e.g., tartaric acid) confirms stereochemistry. Synchrotron-based techniques enhance resolution for low-symmetry crystals .

Q. How is Butane, 1-(methylsulfinyl)- utilized as a building block in complex molecule synthesis?

- Methodological Answer : Its sulfinyl group acts as a directing group in transition-metal catalysis (e.g., Pd-mediated cross-couplings) and as a chiral auxiliary in asymmetric synthesis. Case studies include the synthesis of sulfonamide hybrids (e.g., trimetazidine derivatives) via nucleophilic substitution at the sulfinyl center. Multi-step reaction optimization requires DoE (Design of Experiments) to balance steric and electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.